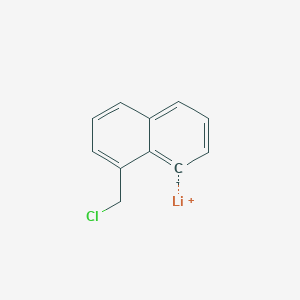
lithium;8-(chloromethyl)-1H-naphthalen-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;8-(chloromethyl)-1H-naphthalen-1-ide is a compound that belongs to the class of organolithium reagents. These compounds are known for their reactivity and are widely used in organic synthesis. The structure of this compound consists of a naphthalene ring with a chloromethyl group at the 8th position and a lithium atom bonded to the naphthalene ring.
準備方法
The synthesis of lithium;8-(chloromethyl)-1H-naphthalen-1-ide typically involves the chloromethylation of 1H-naphthalene followed by lithiation. The chloromethylation can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid such as aluminum chloride (AlCl3). The resulting 8-(chloromethyl)-1H-naphthalene is then treated with an organolithium reagent like n-butyllithium (n-BuLi) to form this compound .
化学反応の分析
Lithium;8-(chloromethyl)-1H-naphthalen-1-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in coupling reactions with various electrophiles to form new carbon-carbon bonds.
Common reagents used in these reactions include bases like potassium tert-butoxide (KOtBu), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Lithium;8-(chloromethyl)-1H-naphthalen-1-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound can be used in the preparation of luminescent materials and organic semiconductors.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Catalysis: It can act as a catalyst or catalyst precursor in certain chemical reactions
作用機序
The mechanism of action of lithium;8-(chloromethyl)-1H-naphthalen-1-ide involves its reactivity as an organolithium reagent. The lithium atom in the compound is highly reactive and can form strong bonds with carbon atoms, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts by forming new carbon-carbon or carbon-heteroatom bonds .
類似化合物との比較
Similar compounds to lithium;8-(chloromethyl)-1H-naphthalen-1-ide include other organolithium reagents such as:
n-Butyllithium (n-BuLi): A widely used organolithium reagent in organic synthesis.
Lithium diisopropylamide (LDA): Another common organolithium reagent used for deprotonation reactions.
Lithium tetramethylpiperidide (LiTMP): Known for its use in selective deprotonation reactions.
What sets this compound apart is its specific structure, which allows for unique reactivity patterns and applications in the synthesis of complex organic molecules .
特性
CAS番号 |
88072-51-9 |
|---|---|
分子式 |
C11H8ClLi |
分子量 |
182.6 g/mol |
IUPAC名 |
lithium;8-(chloromethyl)-1H-naphthalen-1-ide |
InChI |
InChI=1S/C11H8Cl.Li/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-6H,8H2;/q-1;+1 |
InChIキー |
CKYHCSFUKAFAMS-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=C[C-]=C2C(=C1)C=CC=C2CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)

![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

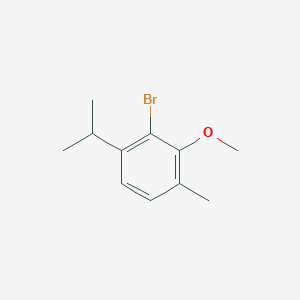
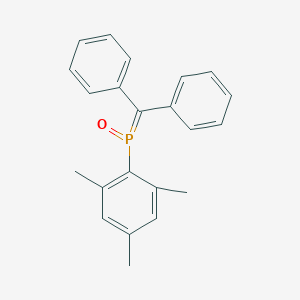

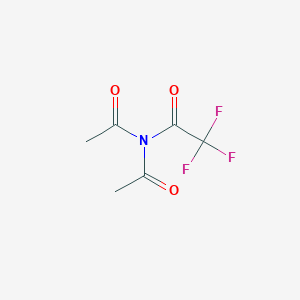
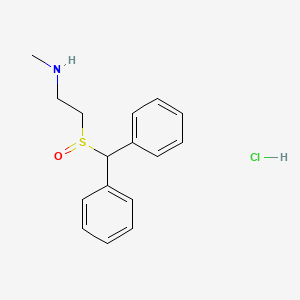
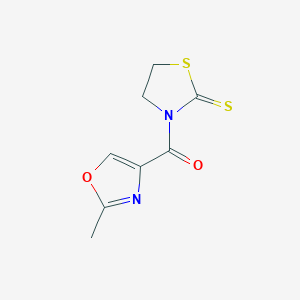
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
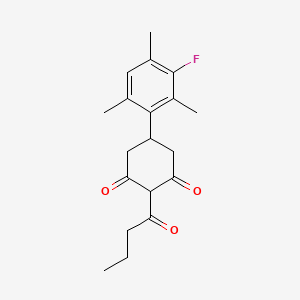
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]pentane-2,4-dione](/img/structure/B14378675.png)
